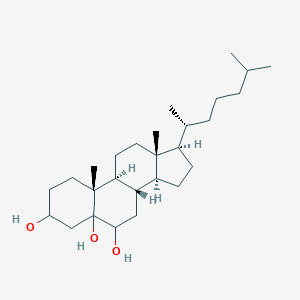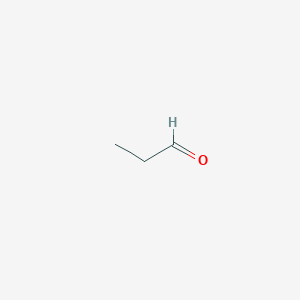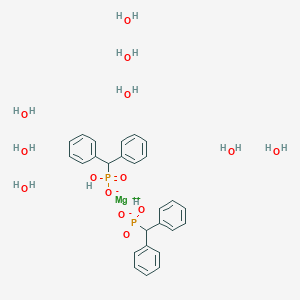
Bis(hydrogen diphenylmethylphosphonato)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hydrogen diphenylmethylphosphonato)magnesium (Mg(hdpm)2) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 604.9 g/mol. Mg(hdpm)2 is a complex compound that contains a magnesium ion coordinated to two hydrogen diphenylmethylphosphonate ligands.
Mecanismo De Acción
The mechanism of action of Mg(hdpm)2 is not fully understood, but it is believed to involve the coordination of the magnesium ion to various biomolecules, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Mg(hdpm)2 has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of cell death, and the modulation of inflammatory pathways. It has also been shown to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mg(hdpm)2 in lab experiments is its high stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for the use of Mg(hdpm)2 in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use in the development of new catalysts for organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of Mg(hdpm)2 and its effects on various biomolecules.
Métodos De Síntesis
The synthesis of Mg(hdpm)2 involves the reaction of magnesium chloride with diphenylmethylphosphonic acid in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Mg(hdpm)2 has been used in various scientific research applications, including as a catalyst in organic synthesis, as a precursor for the synthesis of magnesium oxide nanoparticles, and as a potential therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
113688-64-5 |
|---|---|
Nombre del producto |
Bis(hydrogen diphenylmethylphosphonato)magnesium |
Fórmula molecular |
C26H40MgO14P2 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
magnesium;benzhydryl(hydroxy)phosphinate;octahydrate |
InChI |
InChI=1S/2C13H13O3P.Mg.8H2O/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;;;/h2*1-10,13H,(H2,14,15,16);;8*1H2/q;;+2;;;;;;;;/p-2 |
Clave InChI |
ZBXJQYRKNDRALC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
Sinónimos |
BHDMPMg bis(hydrogen diphenylmethylphosphonato)magnesium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



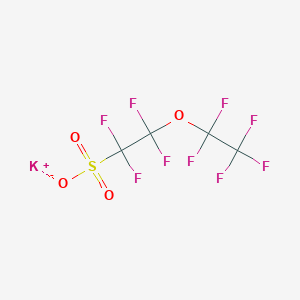
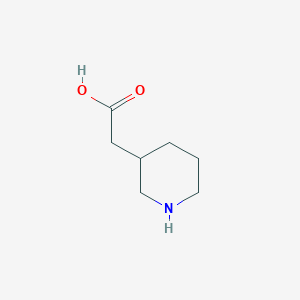
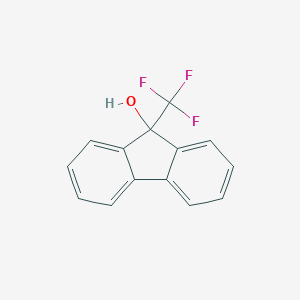
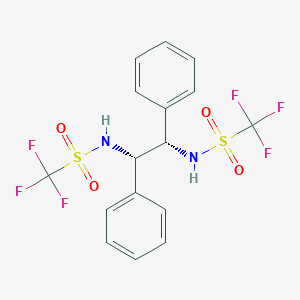
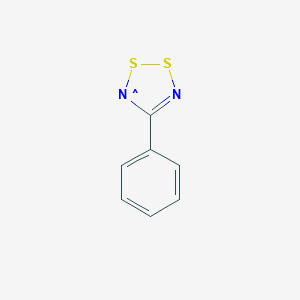
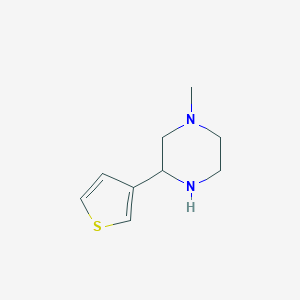
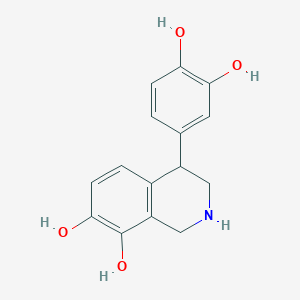
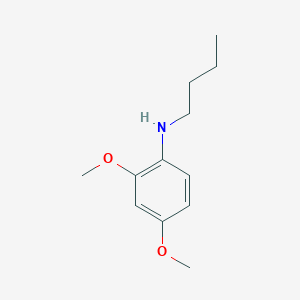
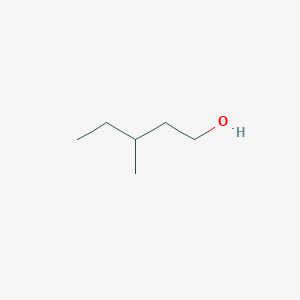
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
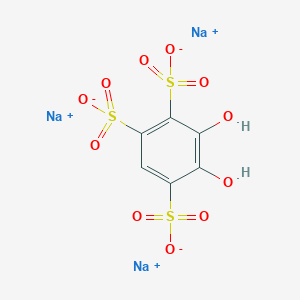
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
